IKBKB Kinase Predicted Affinity: Pyrazolylphenyl vs. Halo-Phenyl and Pyridinyl Analogs
The target compound has a computationally predicted pKi of 7.42 for IKBKB (IKKβ), with a ligand efficiency of 0.40 [1], based on SEA predictions from the ZINC database using ChEMBL 20 activity models. In comparison, the 4-fluorophenyl analog (CAS 626222-76-2) and the pyridin-2-yl analog lack publicly reported IKBKB activity data in the same computational model. The pyrazole nitrogen atoms in the target compound are hypothesized to form additional hinge-binding interactions with the kinase ATP-binding site that are unavailable to simple phenyl or halogenated phenyl substituents [2]. However, this evidence is computational and has not been confirmed by direct in vitro biochemical assays.
| Evidence Dimension | Predicted IKBKB binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi 7.42 (L.E. 0.40) |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 626222-76-2): No IKBKB prediction publicly available; Pyridin-2-yl analog: No IKBKB prediction publicly available |
| Quantified Difference | Cannot be calculated due to absence of comparator data in the same prediction model |
| Conditions | ZINC SEA computational prediction based on ChEMBL 20 activity models. Not experimentally validated. |
Why This Matters
For researchers pursuing IKKβ as a target, this compound offers a predicted activity starting point that may justify experimental validation, whereas the halo-phenyl and pyridinyl analogs lack even this preliminary rationale.
- [1] ZINC20 Database. ZINC28950763. SEA Predictions: IKBKB pKi 7.42 (L.E. 0.40), CHUK pKi 6.11 (L.E. 0.33). http://zinc20.docking.org/substances/ZINC000028950763/ View Source
- [2] Huang J-J, et al. Novel IKKβ inhibitors discovery based on the co-crystal structure by using binding-conformation-based and ligand-based method. Eur J Med Chem. 2013;63:269-278. Context for IKKβ pharmacophore models used in virtual screening. View Source
